(2-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
Description
(2-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a cyclopropyl group attached to a pyridine ring, making it an interesting subject for chemical studies .
Properties
IUPAC Name |
(2-cyclopropylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-6-8-2-1-5-11-9(8)7-3-4-7;;/h1-2,5,7H,3-4,6,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPNNTOUIGEKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylpyridin-3-yl)methanamine dihydrochloride typically involves the reaction of cyclopropylamine with 2-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylpyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hypervalent iodine, TEMPO, and other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
(2-Cyclopropylpyridin-3-yl)methanamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclopropylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Chloropyrazin-2-yl)methanamine dihydrochloride: Similar in structure but with a pyrazine ring instead of a pyridine ring.
(3-Fluoropyridin-2-yl)methanamine hydrochloride: Contains a fluorine atom on the pyridine ring.
Uniqueness
(2-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
